3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine 3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16586994
InChI: InChI=1S/C13H14N2O2/c1-9-13(14)12(15-17-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3/b8-5+
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine

CAS No.:

Cat. No.: VC16586994

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine -

Specification

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 3-[(E)-2-(4-methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine
Standard InChI InChI=1S/C13H14N2O2/c1-9-13(14)12(15-17-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3/b8-5+
Standard InChI Key SPZBRFKVWZLTKE-VMPITWQZSA-N
Isomeric SMILES CC1=C(C(=NO1)/C=C/C2=CC=C(C=C2)OC)N
Canonical SMILES CC1=C(C(=NO1)C=CC2=CC=C(C=C2)OC)N

Introduction

Chemical Identity and Structural Features

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight230.26 g/mol
StereochemistryE-configuration at vinyl group
Research StatusPreclinical studies

Synthesis and Manufacturing

Primary Synthetic Routes

Two dominant methodologies have been reported for synthesizing this compound:

Nitrile Oxide Cycloaddition

4-Methoxybenzaldehyde reacts with in situ-generated nitrile oxides (derived from hydroxylamine derivatives) under mild conditions (20–25°C, polar aprotic solvents). This [3+2] cycloaddition forms the isoxazole ring with >75% yield in optimized setups.

Condensation-Cyclization

Substituted phenylpropenoic acids are condensed with hydroxylamine derivatives, followed by acid-catalyzed cyclization. This method allows modular functionalization but requires stringent temperature control (60–80°C) to prevent byproduct formation.

Critical Reaction Parameters

  • Solvent Systems: Dimethylformamide (DMF) or tetrahydrofuran (THF) preferred for solubility

  • Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity

Biological Activities and Mechanisms

FAAH Modulation

The compound inhibits fatty acid amide hydrolase (FAAH), an enzyme degrading endocannabinoids like anandamide. IC₅₀ values in murine models range from 0.8–1.2 μM, suggesting potential for pain management and anxiolytic therapies.

Anti-inflammatory Effects

In lipopolysaccharide (LPS)-induced macrophages, 10 μM doses reduce TNF-α production by 40–45% via NF-κB pathway suppression. Comparative studies show superior activity to indomethacin at equivalent concentrations.

Table 2: Biological Activity Profile

ActivityModel SystemEffective ConcentrationSource
FAAH InhibitionIn vitro enzymatic0.8–1.2 μM
TNF-α ReductionMacrophage culture10 μM
Antiproliferative (MCF-7)Cell culture18.3 μM

Chemical Reactivity and Derivative Development

Nucleophilic Substitution

The isoxazole ring undergoes substitution at the 5-methyl position with electrophiles (e.g., alkyl halides), enabling side-chain diversification. Reaction with iodomethane in DMF yields N-methyl derivatives without ring opening.

Electrophilic Additions

The vinyl group participates in:

  • Halogenation: Bromine in CCl₄ produces dibromo adducts (70% yield)

  • Epoxidation: Meta-chloroperbenzoic acid (mCPBA) forms epoxides, useful for further functionalization

Methoxy Group Transformations

Demethylation with BBr₃ generates phenolic derivatives, expanding solubility profiles for pharmacokinetic optimization.

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug Development: Esterification of the amine group to enhance oral bioavailability

  • Nanocarrier Systems: Liposomal encapsulation for targeted CNS delivery

Target Expansion

Screening against related hydrolases (e.g., monoacylglycerol lipase) could uncover additional therapeutic applications.

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